[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring two pyrazole rings substituted with methyl and fluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of methyl and fluoroethyl groups through alkylation reactions. These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, binding to a receptor may activate or inhibit a signaling pathway, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine
- (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine
Uniqueness
The uniqueness of (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its specific substitution pattern, which can impart distinct chemical and biological properties. For instance, the presence of the fluoroethyl group may enhance its stability and bioavailability compared to other similar compounds.
Properties
Molecular Formula |
C12H18FN5 |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-10-11(8-15-17(10)2)7-14-9-12-3-5-18(16-12)6-4-13/h3,5,8,14H,4,6-7,9H2,1-2H3 |
InChI Key |
PROHYKQILDDVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=NN(C=C2)CCF |
Origin of Product |
United States |
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